molecular formula C9H10BrN5O2 B1279627 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate CAS No. 874903-79-4

2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate

Cat. No.: B1279627
CAS No.: 874903-79-4
M. Wt: 300.11 g/mol
InChI Key: NZSBWJIBMAJTTQ-UHFFFAOYSA-N
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Description

2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate is a chemical compound with the molecular formula C9H10BrN5O2 It belongs to the class of purine derivatives, which are known for their significant roles in various biological processes

Scientific Research Applications

2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in DNA and RNA interactions due to its purine structure.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate typically involves the bromination of a purine derivative followed by the introduction of an ethylacetate group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a brominated purine oxide, while reduction could produce a de-brominated purine derivative.

Mechanism of Action

The mechanism of action of 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate involves its interaction with nucleic acids. The bromine atom and amino group on the purine ring allow it to form hydrogen bonds and interact with DNA or RNA, potentially inhibiting their function. This interaction can disrupt cellular processes, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Amino-9H-purin-9-yl)ethylacetate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    8-Bromo-9H-purin-9-yl)ethylacetate: Lacks the amino group, which may influence its hydrogen bonding capabilities.

Uniqueness

2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate is unique due to the presence of both the bromine atom and the amino group on the purine ring. This combination enhances its reactivity and potential for forming specific interactions with nucleic acids, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(6-amino-8-bromopurin-9-yl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5O2/c1-5(16)17-3-2-15-8-6(14-9(15)10)7(11)12-4-13-8/h4H,2-3H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSBWJIBMAJTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN1C2=NC=NC(=C2N=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470967
Record name ACETIC ACID 2-(6-AMINO-8-BROMO-PURIN-9-YL)-ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874903-79-4
Record name ACETIC ACID 2-(6-AMINO-8-BROMO-PURIN-9-YL)-ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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